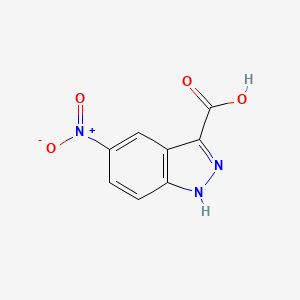

5-nitro-1H-indazole-3-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)7-5-3-4(11(14)15)1-2-6(5)9-10-7/h1-3H,(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTOGNYOQHDCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428008 | |

| Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-76-7 | |

| Record name | 5-nitro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitro-1H-indazole-3-carboxylic Acid (CAS 78155-76-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1H-indazole-3-carboxylic acid, identified by CAS number 78155-76-7, is a heterocyclic compound that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring an indazole core functionalized with both a nitro and a carboxylic acid group, makes it a valuable building block in medicinal chemistry and a subject of investigation for its potential therapeutic properties. This guide provides a comprehensive overview of its synthesis, characterization, and known biological activities, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

This compound is a solid, typically appearing as a colorless to yellow powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 78155-76-7 | [1] |

| Molecular Formula | C₈H₅N₃O₄ | [1][2] |

| Molecular Weight | 207.15 g/mol | [1][3] |

| Synonyms | 5-nitro-3H-indazole-3-carboxylic acid, 5-Nitroindazole-3-carboxylic acid | [1][3] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1][3] |

| InChI Key | MLTOGNYOQHDCAN-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The selection of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the nitration of the readily available 1H-indazole-3-carboxylic acid.

Protocol 1: Nitration of 1H-Indazole-3-carboxylic Acid

This method involves the electrophilic nitration of the indazole ring. The nitro group is directed to the 5-position due to the electronic effects of the existing substituents.

Materials:

-

1H-indazole-3-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1H-indazole-3-carboxylic acid to an excess of concentrated sulfuric acid. Stir until complete dissolution.

-

Cool the mixture to 0-5°C.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

References

5-nitro-1H-indazole-3-carboxylic acid molecular structure

<An In-depth Technical Guide to the Molecular Structure of 5-Nitro-1H-indazole-3-carboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal and agricultural chemistry.[1] We will delve into its fundamental physicochemical properties, outline a detailed and validated synthesis protocol, and present a thorough analysis of its molecular structure, supported by spectroscopic and crystallographic data. Furthermore, this document explores the compound's chemical reactivity and its applications as a versatile building block in the development of novel bioactive molecules, including anti-inflammatory and antimicrobial agents.[1][2]

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[2][3] This structure is present in numerous synthetic compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4] this compound, in particular, serves as a crucial synthetic intermediate. Its distinct functional groups—the indazole core, a carboxylic acid at the 3-position, and a nitro group at the 5-position—provide multiple reaction sites for chemical modification, making it a valuable starting material for constructing complex molecular architectures for drug discovery and agrochemical research.[1]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is paramount for its effective use in a research setting.

Physicochemical Data

The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₄ | [5][6] |

| Molecular Weight | 207.14 g/mol | [5][6] |

| Appearance | Solid | [5][7] |

| Boiling Point | 547.1°C at 760 mmHg | [6][8] |

| Density | 1.733 g/cm³ | [6] |

| InChI Key | MLTOGNYOQHDCAN-UHFFFAOYSA-N | [5] |

| CAS Number | 78155-76-7 | [5] |

Safety and Handling

As a nitroaromatic compound and carboxylic acid, appropriate safety measures are necessary.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage : Store in a tightly sealed container in a dry, cool place (2-8°C).[5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process. The following protocol is based on the oxidation of a suitable precursor, providing a reliable and reproducible method.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol details the oxidation of 5-nitroindazole-3-aldehyde to the corresponding carboxylic acid.[9]

-

Reactant Preparation : In a suitable reaction vessel, dissolve 5-nitroindazole-3-aldehyde (52.35 mmol) in 1000 mL of acetone. In a separate beaker, dissolve potassium permanganate (KMnO₄, 15 g, 94.91 mmol) in 300 mL of water.

-

Causality: Acetone is used as the solvent due to the solubility of the starting material. Water is required for the oxidant.

-

-

Oxidation Reaction : Slowly add the aqueous KMnO₄ solution dropwise to the acetone solution of the aldehyde at room temperature with continuous stirring.

-

Causality: A slow, dropwise addition is critical to control the exothermic nature of the oxidation reaction and prevent side reactions.

-

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : After the reaction is complete, carefully add 50 mL of 30% hydrogen peroxide (H₂O₂) dropwise to neutralize the excess potassium permanganate. This is visually confirmed by the disappearance of the purple color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Self-Validation: The color change provides a clear endpoint for the quenching step.

-

-

Workup & Isolation : Filter the reaction mixture to remove the insoluble MnO₂. Concentrate the filtrate by distillation under reduced pressure.

-

Precipitation : Acidify the concentrated solution with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification : Collect the precipitate by filtration and recrystallize from methanol to yield the final product as a yellow solid.[9] The reported yield for this procedure is approximately 79%.[9]

Molecular Structure Elucidation

The definitive molecular structure is established through a combination of spectroscopic methods and X-ray crystallography.

Spectroscopic Characterization

-

¹H NMR (Proton NMR) : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The protons at positions 4, 6, and 7 will exhibit characteristic splitting patterns (doublets and doublet of doublets) due to their coupling. A broad singlet corresponding to the N-H proton of the indazole ring is also expected, along with a downfield signal for the carboxylic acid proton. For the related 5-Nitro-1H-indazole-3-carboxaldehyde, aromatic protons appear between δ 7.86 and 8.86 ppm.[10]

-

¹³C NMR (Carbon NMR) : The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. Aromatic carbons will appear in the typical range of δ 110-150 ppm. For the related 5-nitro-1H-indazole, signals are observed at δ 110.60, 119.18, 120.37, and 122.14 ppm among others.[11][12]

-

IR (Infrared) Spectroscopy : The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₅N₃O₄) by providing a highly accurate mass-to-charge ratio of the molecular ion [M-H]⁻ at m/z 190.0253.[10]

X-ray Crystallography and 3D Geometry

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional arrangement of atoms, bond lengths, and bond angles. While the specific crystal structure for this compound is not available in the searched results, analysis of related structures, such as 1-Methyl-1H-indazole-3-carboxylic acid and other indole-carboxylic acids, reveals common structural motifs.[13][14]

-

Planarity : The indazole ring system is expected to be nearly planar.[15]

-

Hydrogen Bonding : A key feature in the crystal lattice will be intermolecular hydrogen bonding. Carboxylic acid groups typically form centrosymmetric dimers through strong O-H···O hydrogen bonds.[13][14] Additionally, the N-H group of the indazole ring can act as a hydrogen bond donor, potentially interacting with the nitro group or carboxylic oxygen of an adjacent molecule, leading to the formation of extended supramolecular structures.[14]

Chemical Reactivity and Applications

The unique combination of functional groups dictates the chemical reactivity and utility of this compound as a synthetic intermediate.

Key Reaction Pathways

Caption: Major reaction pathways for this compound.

-

Reactions at the Carboxylic Acid (Position 3) : The carboxylic acid is readily converted into other functional groups.

-

Esterification : Fischer-Speier esterification using an alcohol (e.g., methanol) with an acid catalyst yields the corresponding ester.[16][17] This is useful for modifying solubility or for use as a protecting group.

-

Amide Coupling : Standard peptide coupling reagents (e.g., EDC, HOBT) facilitate the formation of amide bonds with various primary or secondary amines, creating a diverse library of indazole-3-carboxamides.[18]

-

-

Reactions at the Nitro Group (Position 5) : The nitro group is a versatile functional handle.

-

Reduction : The nitro group can be reduced to an amine (5-amino-1H-indazole derivative) using standard conditions like SnCl₂ or catalytic hydrogenation (H₂/Pd).[17] This resulting amino group can then be used in a wide range of subsequent reactions, such as diazotization or coupling reactions.

-

Applications in Drug Discovery and Development

Derivatives of this compound are explored for various therapeutic applications. The indazole scaffold is a known kinase inhibitor motif, and modifications of this core structure are a common strategy in cancer drug discovery.[10][19]

-

Anti-inflammatory Agents : The compound itself and its derivatives are being investigated as potential anti-inflammatory agents.[1][6]

-

Antimicrobial Agents : The introduction of sulfonamide and carbamate moieties to the 5-nitro-1H-indazole core has led to compounds with promising antibacterial and antifungal activity.[2]

-

Antiparasitic Agents : 5-nitroindazole derivatives have shown notable activity against parasites such as Trichomonas vaginalis and Trypanosoma cruzi, the causative agent of Chagas disease.[3][15]

-

Anticancer Research : The molecule serves as a precursor for synthesizing compounds evaluated for antineoplastic properties against various cancer cell lines.[6][15][19]

Conclusion

This compound is a compound of considerable strategic importance for synthetic and medicinal chemists. Its well-defined molecular structure, characterized by multiple reactive sites, allows for extensive chemical derivatization. The protocols and data presented in this guide offer a robust foundation for researchers aiming to leverage this versatile scaffold in the design and synthesis of novel, biologically active compounds for pharmaceutical and agrochemical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 78155-76-7 [sigmaaldrich.com]

- 6. Cas 78155-76-7,5-Nitroindazole-3-carboxylic acid | lookchem [lookchem.com]

- 7. Methyl 5-nitro-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]

- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 17. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. researchgate.net [researchgate.net]

Unraveling the Enigma: A Mechanistic Exploration of 5-nitro-1H-indazole-3-carboxylic Acid

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] From anti-inflammatory and antimicrobial to anticancer agents, the versatility of the indazole ring system has positioned it as a focal point for drug discovery.[1][3] Within this class, 5-nitro-1H-indazole-3-carboxylic acid emerges as a compound of significant interest, not only as a synthetic intermediate for more complex molecules but also for its own intrinsic therapeutic potential.[4][5] This guide will delve into the potential mechanisms of action of this compound, drawing insights from its derivatives and proposing a comprehensive framework for its investigation.

The broader class of indazole derivatives has demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, anti-bacterial, and anti-diabetic properties.[3] Notably, Lonidamine, a derivative of indazole-3-carboxylic acid, has been investigated as an antineoplastic agent that impairs the energy metabolism of cancer cells.[6][7] This precedent suggests that this compound may share or possess analogous mechanisms of action, warranting a thorough investigation.

Proposed Mechanisms of Action: A Multi-pronged Hypothesis

Based on the established activities of structurally related compounds, we hypothesize that this compound exerts its biological effects through a combination of the following mechanisms:

-

Metabolic Reprogramming: Targeting the unique metabolic phenotype of cancer cells.

-

Enzyme Inhibition: Direct interaction with key enzymes involved in cellular proliferation and survival.

-

Modulation of Signaling Pathways: Interference with critical intracellular communication networks.

The following sections will explore each of these potential mechanisms in detail, providing the scientific rationale and outlining experimental protocols to validate these hypotheses.

I. Metabolic Reprogramming: Exploiting the Warburg Effect

A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[8] This metabolic shift presents a therapeutic window for agents that can disrupt this altered energy production. Lonidamine, a close structural relative, is known to inhibit oxygen consumption and aerobic glycolysis in neoplastic cells.[6] We propose that this compound may function as an antiglycolytic agent.[4]

A. Proposed Signaling Pathway: Inhibition of Glycolysis

The primary target in this pathway is hypothesized to be a key glycolytic enzyme, such as hexokinase-2 (HK2), which is often overexpressed in tumors and is a critical regulator of the first step in glucose metabolism.[8]

Caption: Proposed inhibition of Hexokinase 2 (HK2) by this compound, leading to disruption of glycolysis and reduced ATP production.

B. Experimental Workflow: Assessing Antiglycolytic Activity

A systematic approach is required to validate the antiglycolytic properties of this compound.

Caption: Experimental workflow to investigate the antiglycolytic effects of this compound.

C. Detailed Protocol: Glycolysis Stress Test

Objective: To measure the effect of this compound on the extracellular acidification rate (ECAR), an indicator of glycolysis.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Seahorse XF Glycolysis Stress Test Kit

-

This compound

-

Seahorse XFe96 or XFp Analyzer

Procedure:

-

Cell Seeding: Plate cancer cells in a Seahorse XF cell culture microplate and incubate overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound for a predetermined time.

-

Assay Preparation: Wash cells with Seahorse XF Base Medium and incubate in a CO2-free incubator.

-

Seahorse Analysis: Load the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose (2-DG) and perform the Glycolysis Stress Test on the Seahorse analyzer.

-

Data Analysis: Analyze the ECAR measurements to determine the effect of the compound on glycolysis, glycolytic capacity, and glycolytic reserve.

II. Enzyme Inhibition: A Direct Molecular Assault

The indazole scaffold is known to interact with a variety of enzymes.[4] For instance, certain indazole derivatives have shown inhibitory activity against Indoleamine-2,3-dioxygenase 1 (IDO1) and bacterial DNA Gyrase B (GyrB).[4] We postulate that this compound may directly inhibit enzymes crucial for cancer cell survival and proliferation.

A. Potential Enzyme Targets and Rationale

| Enzyme Target | Rationale | Potential Therapeutic Indication |

| DNA Gyrase | Indazole derivatives have shown activity against bacterial DNA gyrase.[1][2] Inhibition of topoisomerases is a validated anti-cancer strategy. | Antibacterial, Anticancer |

| p21-activated kinase 1 (PAK1) | Aberrant PAK1 activation is linked to tumor progression, and 1H-indazole-3-carboxamide derivatives are potent PAK1 inhibitors.[9] | Anticancer (metastasis) |

| Indoleamine-2,3-dioxygenase 1 (IDO1) | IDO1 is involved in immune tolerance, and its inhibition is a promising cancer immunotherapy approach.[4] | Immuno-oncology |

B. Experimental Workflow: Target-Based Screening

Caption: A workflow for identifying and characterizing direct enzyme inhibition by this compound.

III. Modulation of Signaling Pathways: Rewiring Cellular Decisions

Indazole derivatives have been shown to influence critical signaling pathways that control cell fate. For example, some derivatives affect apoptosis and the cell cycle by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway.[10][11] The nitro group on this compound could also play a role in generating reactive oxygen species (ROS), which can induce apoptosis.[12]

A. Hypothesized Pathway: Induction of Apoptosis via p53 Activation

We propose that this compound may induce apoptosis by disrupting the p53-MDM2 interaction, leading to the stabilization and activation of the p53 tumor suppressor protein.

Caption: Proposed mechanism of apoptosis induction through inhibition of the MDM2-p53 interaction.

B. Experimental Protocol: Western Blot Analysis of p53 and Apoptotic Markers

Objective: To determine if this compound treatment leads to an increase in p53 protein levels and the activation of apoptotic pathways.

Materials:

-

Cancer cell lines (e.g., K562)

-

This compound

-

Lysis buffer, protease, and phosphatase inhibitors

-

Primary antibodies (anti-p53, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

-

Secondary HRP-conjugated antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cancer cells with various concentrations of this compound for 24-48 hours.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane, incubate with secondary antibodies, and visualize protein bands using a chemiluminescent detection system.

-

Analysis: Quantify the band intensities to determine changes in protein expression levels.

Conclusion: A Roadmap for Mechanistic Elucidation

This guide provides a comprehensive framework for investigating the potential mechanisms of action of this compound. By systematically exploring its effects on cellular metabolism, direct enzyme inhibition, and key signaling pathways, researchers can build a robust understanding of its therapeutic potential. The proposed experimental workflows and detailed protocols offer a clear roadmap for these investigations. The convergence of data from these diverse experimental approaches will be crucial in fully elucidating the multifaceted mechanism of action of this promising compound and paving the way for its potential clinical development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Lonidamine: efficacy and safety in clinical trials for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent studies on lonidamine, the lead compound of the antispermatogenic indazol-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lonidamine derivatives against tumor growth and metastasis | BioWorld [bioworld.com]

- 9. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Investigation of 5-nitro-1H-indazole-3-carboxylic Acid Derivatives

Foreword: The Strategic Importance of the 5-Nitroindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, a structural motif that consistently appears in compounds with significant and diverse pharmacological activities.[1] Its bioisosteric relationship with indole allows it to form crucial hydrogen bond interactions within the active sites of various protein targets.[2] The introduction of a nitro group at the 5-position and a carboxylic acid at the 3-position creates the 5-nitro-1H-indazole-3-carboxylic acid core—a highly versatile precursor for a new generation of therapeutic candidates. The electron-withdrawing nature of the nitro group and the reactive handle of the carboxylic acid provide a rich chemical space for derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives. We will delve into the synthetic rationale, provide detailed experimental protocols for derivatization and biological evaluation, and explore the mechanistic underpinnings of their therapeutic potential, with a particular focus on oncology.

Part 1: Synthesis and Derivatization Strategies

The synthetic accessibility of this compound and its derivatives is a key advantage for its use in drug discovery programs. The core can be functionalized at several key positions, primarily through modification of the 3-carboxylic acid group.

Synthesis of the Core Scaffold: this compound

The foundational step is the reliable synthesis of the core scaffold. While several routes exist, a common and effective method involves the diazotization of 2-amino-5-nitrotoluene, followed by cyclization.[3]

Derivatization of the 3-Carboxylic Acid Group

The carboxylic acid at the C-3 position is the primary site for derivatization, most commonly leading to the formation of esters and amides. These modifications are critical for modulating properties such as cell permeability, solubility, and target engagement.

Esterification is a straightforward method to mask the polarity of the carboxylic acid and can serve as a protecting group or as a final derivative. A standard and efficient protocol involves acid-catalyzed esterification using methanol and sulfuric acid.[4]

Experimental Protocol: Synthesis of Methyl 5-nitro-1H-indazole-3-carboxylate [4]

-

Reaction Setup: Suspend 8 g (38.64 mmol) of this compound in 80 cm³ of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Addition: Cool the mixture to below 10°C in an ice bath. Slowly add 19.323 mmol of concentrated H₂SO₄ dropwise over 30 minutes, maintaining the temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

-

Work-up: Cool the reaction mass to room temperature and pour it into crushed ice.

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize the solid from ethanol to afford the pure methyl 5-nitro-1H-indazole-3-carboxylate as a yellow solid.

-

Expected Yield: ~64%

-

Expected Melting Point: 234-236°C

-

The formation of amide bonds from the carboxylic acid core allows for the introduction of a vast array of chemical diversity. This is arguably the most critical derivatization for exploring structure-activity relationships (SAR). The use of standard peptide coupling reagents like EDC·HCl and HOBt provides a reliable and high-yielding route to a diverse library of amides.[5]

Experimental Protocol: General Procedure for 1H-Indazole-3-carboxamide Synthesis [5]

-

Activation: In a suitable flask, dissolve 1 equivalent of this compound (e.g., 0.1 g, 0.48 mmol) in DMF. Add HOBT (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3 equiv). Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Amine Addition: Add the desired primary or secondary amine (1 equiv) to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of methanol in chloroform) to yield the desired carboxamide derivative.

Caption: Workflow for the synthesis of 5-nitro-1H-indazole-3-carboxamide derivatives.

Part 2: Biological Evaluation and Mechanistic Insights

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, most notably as anticancer agents. Their activity often stems from the inhibition of key enzymes involved in cell proliferation and survival.

Anticancer Activity

The indazole scaffold is present in several FDA-approved small-molecule anti-cancer drugs that function as kinase inhibitors.[6] Derivatives of 5-nitro-1H-indazole have demonstrated potent antiproliferative activity against a range of cancer cell lines.

The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[7]

Experimental Protocol: MTT Assay for Antiproliferative Activity [7]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Treat the cells with these various concentrations and include a vehicle control (e.g., DMSO, typically <0.1%).

-

Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., 150 µL of DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Representative Antiproliferative Activity of Indazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 - 1.15 | [2] |

| Indazole Derivative (2a) | MCF-7 (Breast) | 1.15 | [6] |

| Indazole Derivative (2a) | HCT116 (Colon) | 4.89 | [6] |

| 3-Aminoindazole Derivative (5k) | Hep-G2 (Hepatoma) | 3.32 | [8] |

| 1H-Indazole-3-amine (W24) | HT-29 (Colon) | 0.43 | [8] |

Many indazole-based anticancer agents function by inhibiting protein kinases that are critical for cancer cell signaling, such as those in the PI3K/AKT/mTOR pathway.[7] Inhibition of these pathways can halt cell proliferation and induce apoptosis (programmed cell death). Compound 2f , for example, was shown to promote apoptosis in 4T1 breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[2]

Caption: Simplified PI3K/AKT/mTOR pathway and a potential point of inhibition by indazole derivatives.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair.[9] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The indazole nucleus is a key structural feature in several potent PARP inhibitors, including the FDA-approved drug niraparib. The this compound scaffold is therefore an attractive starting point for developing novel PARP inhibitors.

Experimental Protocol: In Vitro PARP Activity Assay (Chemiluminescent) [10][11]

-

Plate Preparation: Use a 96-well strip plate where histone proteins are pre-coated.

-

Reaction Mixture: To each well, add the test PARP inhibitor at various concentrations, the PARP enzyme, and a biotinylated NAD+ solution. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone substrate using the biotinylated NAD+.

-

Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to the wells, which will bind to the incorporated biotin.

-

Signal Generation: Add a chemiluminescent HRP substrate. The resulting luminescent signal is proportional to PARP activity.

-

Data Acquisition: Read the luminescence using a microplate reader.

-

Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: General workflow for a chemiluminescent PARP enzyme activity assay.

Serotonin 5-HT₃ Receptor Antagonism

Indazole-3-carboxamides are structurally related to potent and selective 5-HT₃ receptor antagonists like granisetron.[12] These antagonists are clinically used to manage nausea and vomiting, particularly that induced by chemotherapy.[12] The this compound core provides a valuable platform for synthesizing novel 5-HT₃ antagonists.

Biological Assay: von Bezold-Jarisch Reflex in Rats [13]

The von Bezold-Jarisch reflex is a classic in vivo assay to evaluate 5-HT₃ receptor antagonism. Intravenous administration of serotonin induces a transient bradycardia and hypotension, which can be blocked by 5-HT₃ antagonists. The potency of a test compound is determined by its ability to inhibit this serotonin-induced response, and an ID₅₀ (the dose that inhibits the response by 50%) is calculated.

Part 3: Conclusion and Future Directions

The this compound scaffold is a remarkably versatile starting point for the development of novel therapeutic agents. The synthetic tractability of the core, combined with the diverse biological activities of its derivatives, makes it an area of high interest for medicinal chemists and drug discovery professionals. The primary derivatization at the 3-carboxamide position has proven to be a fruitful strategy for generating potent inhibitors of kinases and PARP, as well as antagonists of the 5-HT₃ receptor.

Future investigations should focus on expanding the structure-activity relationship studies around this core. Exploring modifications at other positions of the indazole ring, in combination with a diverse library of amides at the C-3 position, could lead to compounds with improved potency, selectivity, and drug-like properties. Furthermore, a deeper mechanistic understanding of how these derivatives interact with their biological targets will be crucial for optimizing their therapeutic potential and advancing them into preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. Synthesis and structure-activity relationships of 9-methyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indol-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles: Understanding the Molecular Architecture

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-nitro-1H-indazole-3-carboxylic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental principles and field-proven methodologies. We will explore the causal relationships between the molecule's structure and its spectral features, present a robust experimental protocol, and provide a complete assignment of the proton signals.

The structure of this compound presents a fascinating case for NMR analysis. The molecule is comprised of a bicyclic indazole core, substituted with a strongly electron-withdrawing nitro group (-NO₂) at the 5-position and a carboxylic acid group (-COOH) at the 3-position. These substituents create a distinct electronic environment that profoundly influences the chemical shifts of the protons on the aromatic ring.

-

The Indazole Core : The indazole ring system itself has a unique electronic distribution. The protons on the benzene ring portion are subject to the combined effects of the fused pyrazole ring.[1][2]

-

Electron-Withdrawing Effects : The nitro group at C5 is a powerful deshielding group due to its resonance and inductive effects.[3] This deshielding effect removes electron density from the aromatic ring, causing the protons to resonate at a higher chemical shift (further downfield). The effect is most pronounced on the protons ortho and para to the nitro group.

-

Carboxylic Acid and NH Protons : The molecule contains two exchangeable protons: the carboxylic acid proton (-COOH) and the indazole N-H proton. These protons typically appear as broad singlets at a very downfield chemical shift, often in the 10-14 ppm range, due to strong deshielding and hydrogen bonding.[4][5][6][7] Their exact chemical shift is highly dependent on solvent, concentration, and temperature.

To visualize the proton environments, the standard numbering of the indazole ring is used.

Caption: Molecular structure of this compound with key protons labeled.

Experimental Protocol: A Self-Validating Methodology

Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol is designed to ensure reproducibility and data integrity.

2.1. Materials and Equipment

-

Deuterated Solvent: 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Rationale: DMSO-d₆ is the solvent of choice for this compound due to its excellent solubilizing power for polar, acidic compounds. Critically, it allows for the observation of exchangeable protons (-COOH, N-H) which might otherwise exchange too rapidly with solvents like D₂O or CD₃OD.[10] High-purity solvent from a reputable supplier like Cambridge Isotope Laboratories is recommended to minimize impurity signals.[11][12]

-

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Equipment: 5 mm NMR tubes, Pasteur pipette with glass wool, vortex mixer, and a 400 MHz (or higher) NMR spectrometer.

2.2. Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid compound and transfer it to a small, clean vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex the mixture until the solid is completely dissolved. The use of a secondary vial ensures thorough mixing, which can be difficult to achieve within the confines of an NMR tube.[13]

-

Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this plug directly into a clean, dry 5 mm NMR tube.

-

Rationale: This step is critical to remove any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.[8]

-

-

Final Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL).[8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube before inserting it into the spectrometer.

2.3. Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆.

-

Shimming: Optimize the magnetic field homogeneity by shimming the sample. This iterative process minimizes line widths and improves signal shape.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° pulse.

-

Relaxation Delay (d1): 2-5 seconds. A sufficient delay is crucial for full relaxation of all protons, ensuring accurate integration, especially in quantitative studies.[14]

-

Acquisition Time (aq): 2-4 seconds.

-

Number of Scans (ns): 16 or 32 scans, depending on concentration.

-

-

Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Manually phase and baseline correct the spectrum for accurate analysis. Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm.

In-Depth Spectrum Analysis and Interpretation

The ¹H NMR spectrum of this compound is predicted to show five distinct signals: three in the aromatic region and two very downfield signals from the exchangeable protons. The interpretation relies on analyzing chemical shifts, integration values, and spin-spin coupling patterns.[15][16]

3.1. Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral data based on the analysis of the parent compound 5-nitroindazole and the known effects of the substituents.[17]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| COOH | ~13.5 - 14.5 | Broad Singlet | N/A | Highly deshielded acidic proton, subject to hydrogen bonding.[5][18] |

| N-H | ~13.7 - 14.2 | Broad Singlet | N/A | The N-H proton of the indazole ring is acidic and deshielded. The experimental value for 5-nitroindazole is 13.77 ppm.[17] |

| H4 | ~8.8 - 8.9 | Doublet (d) | J ≈ 2.0 Hz | This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. It shows small meta-coupling to H6. The experimental value for 5-nitroindazole is 8.844 ppm.[17] |

| H6 | ~8.2 - 8.3 | Doublet of Doublets (dd) | J ≈ 9.2, 2.0 Hz | This proton is ortho to H7 (large ortho-coupling) and meta to H4 (small meta-coupling). The experimental value for 5-nitroindazole is 8.209 ppm.[17] |

| H7 | ~7.7 - 7.8 | Doublet (d) | J ≈ 9.2 Hz | This proton is ortho to H6, resulting in a large ortho-coupling constant. The experimental value for 5-nitroindazole is 7.751 ppm.[17] |

3.2. Detailed Signal Breakdown

-

The Downfield Singlets (COOH and N-H): Two very broad signals are expected far downfield, likely above 13 ppm. Differentiating between the -COOH and N-H protons can be challenging. A D₂O exchange experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, both of these signals would disappear as the protons are replaced by deuterium.[6]

-

The Aromatic Region (7.5 - 9.0 ppm): This region is characteristic of the substituted benzene ring.[19]

-

H4 Signal: The most downfield aromatic signal will be H4. Its position ortho to the nitro group subjects it to maximum deshielding. It will appear as a doublet due to coupling with the meta-positioned H6. Meta coupling (⁴J) is typically small, around 1-3 Hz.[20]

-

H6 Signal: This proton will appear as a doublet of doublets. The larger splitting (J ≈ 9.2 Hz) is due to ortho-coupling (³J) with H7, while the smaller splitting (J ≈ 2.0 Hz) arises from meta-coupling (⁴J) with H4.

-

H7 Signal: The most upfield of the aromatic protons, H7 will be a doublet with a large coupling constant (J ≈ 9.2 Hz) due to its ortho relationship with H6.

-

This detailed analysis, combining theoretical principles with empirical data, provides a robust framework for the unambiguous structural confirmation of this compound.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 3. Nuclear Magnetic Resonance (NMR) [sigmaaldrich.com]

- 4. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. benchchem.com [benchchem.com]

- 11. isotope.com [isotope.com]

- 12. ukisotope.com [ukisotope.com]

- 13. cif.iastate.edu [cif.iastate.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Interpreting | OpenOChem Learn [learn.openochem.org]

- 16. acdlabs.com [acdlabs.com]

- 17. 5-Nitroindazole(5401-94-5) 1H NMR spectrum [chemicalbook.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the 13C NMR Spectral Interpretation of 5-nitro-1H-indazole-3-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 5-nitro-1H-indazole-3-carboxylic acid. Indazole derivatives are significant scaffolds in medicinal chemistry, and precise structural elucidation is critical for drug development and quality control. This document outlines the theoretical basis for predicting the 13C NMR chemical shifts of this molecule, presents a detailed table of predicted assignments based on substituent effects, and provides a robust experimental protocol for data acquisition. A logical workflow for spectral interpretation is visualized to guide researchers from raw data to final structure confirmation. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of substituted indazole compounds.

Introduction to this compound and 13C NMR

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties[1]. The target molecule, this compound, incorporates two potent electron-withdrawing groups: a nitro group at the C5 position and a carboxylic acid at the C3 position. These substituents significantly modulate the electronic environment of the bicyclic ring system, making its characterization a non-trivial task.

13C NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By measuring the magnetic shielding of individual carbon nuclei, it provides a unique fingerprint of the carbon skeleton. For a molecule like this compound, 13C NMR is crucial for confirming the regiochemistry of substitution and understanding the electronic impact of the functional groups.

Theoretical Principles: Predicting Chemical Shifts

The chemical shift (δ) of a carbon atom in 13C NMR is highly sensitive to its local electronic environment. The presence of substituents on the indazole ring alters the electron density and, consequently, the chemical shifts of the ring carbons. The predictions herein are based on the principle of substituent additivity, using the known 13C NMR data of the parent 1H-indazole as a baseline[2].

-

Carboxylic Acid Group (-COOH): The carbonyl carbon of a carboxylic acid typically resonates in the downfield region of 165-185 ppm[3]. When attached to an aromatic or heteroaromatic ring, it acts as an electron-withdrawing group, deshielding the ipso-carbon (the carbon it is attached to) and other carbons within the ring system.

-

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups. Its presence causes significant deshielding (a downfield shift) of the ipso-carbon and the carbons ortho and para to it[4]. In the 5-nitro-1H-indazole system, this will strongly influence C5, C4, and C6.

By combining the known spectral data of 1H-indazole[2], 5-nitro-1H-indazole[5], and indazole-3-carboxylic acid derivatives[1], we can construct a reliable prediction for the chemical shifts of the target molecule.

Predicted 13C NMR Data for this compound

The following table summarizes the predicted 13C NMR chemical shifts for this compound, assuming DMSO-d₆ as the solvent. The numbering convention for the indazole ring is shown in the accompanying figure.

Figure 1: Numbering convention for the this compound molecule.

Figure 1: Numbering convention for the this compound molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale and Key Influences |

| C3 | ~144-148 | Ipso-carbon to the -COOH group. Significantly deshielded compared to unsubstituted indazole (~134.8 ppm[2]). |

| C3a | ~123-126 | Bridgehead carbon. Influenced by both substituents but to a lesser extent. Expected to be slightly downfield from parent indazole (~123.1 ppm[2]). |

| C4 | ~120-123 | Ortho to the powerful electron-withdrawing -NO₂ group, causing significant deshielding. |

| C5 | ~142-145 | Ipso-carbon to the -NO₂ group. Strongly deshielded due to the direct attachment of the electronegative group. |

| C6 | ~118-121 | Ortho to the -NO₂ group, leading to a downfield shift. |

| C7 | ~112-115 | Least affected by the C5-NO₂ group among the benzene ring carbons. Expected to be slightly downfield from parent indazole (~109.7 ppm[2]). |

| C7a | ~141-144 | Bridgehead carbon, para to the -NO₂ group. Expected to be significantly deshielded. The parent indazole shift is ~140.0 ppm[2]. |

| -COOH | ~163-167 | Characteristic chemical shift for a carboxylic acid carbon conjugated with a heteroaromatic system[3]. |

Experimental Protocol for 13C NMR Data Acquisition

This protocol provides a self-validating methodology for acquiring high-quality 13C NMR data.

4.1. Sample Preparation

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal for many indazole derivatives due to its excellent solubilizing power and its ability to allow observation of the exchangeable N-H proton in ¹H NMR[6].

-

Concentration: Dissolve 15-25 mg of this compound in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm). If not already present in the solvent, a small drop can be added. The residual solvent peak of DMSO-d₆ at ~39.5 ppm can also be used for referencing[7].

4.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: The experiment should be run on a Fourier-transform NMR spectrometer with a minimum field strength of 100 MHz for ¹³C.

-

Tuning and Shimming: Tune the probe to the ¹³C frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition Parameters (¹³C Proton Decoupled):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Pulse Angle: 30-45° flip angle to balance signal intensity and relaxation time.

-

Relaxation Delay (d1): 2.0 seconds. Quaternary carbons have longer relaxation times, and a sufficient delay is crucial for their quantitative observation.

-

Acquisition Time (aq): 1.5 - 2.0 seconds.

-

Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (sw): 0 to 220 ppm.

-

-

Advanced Experiments (Optional but Recommended):

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for distinguishing between different types of carbons. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed, simplifying the spectrum.

-

4.3. Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the DMSO-d₆ solvent peak to 39.51 ppm.

Workflow for Spectral Interpretation

The accurate assignment of 13C NMR signals requires a logical and systematic approach. The following workflow, visualized as a flowchart, guides the researcher from the initial spectrum to the final structural confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

mass spectrometry fragmentation of 5-nitro-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-nitro-1H-indazole-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₅N₃O₄), a key intermediate in pharmaceutical and chemical research.[1] We delve into the principles of ionization and the subsequent gas-phase fragmentation pathways of this molecule, elucidated through tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural characterization and impurity profiling. The methodologies described herein are designed to be self-validating through the use of high-resolution mass spectrometry, ensuring both accuracy and confidence in analytical outcomes.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring an indazole core, a carboxylic acid group, and a nitro functional group.[2] These structural motifs confer specific chemical properties that make it a valuable building block in the synthesis of bioactive molecules, including potential anti-inflammatory and antimicrobial agents.[1] The precise characterization of this molecule and its analogues is critical for ensuring the quality, safety, and efficacy of downstream products.

Mass spectrometry stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. Understanding the specific fragmentation pattern of this compound is not merely an academic exercise; it is fundamental to developing robust analytical methods for identification, quantification, and the characterization of related substances and potential metabolites. This guide explains the causality behind the fragmentation, providing a predictive framework for analyzing similar molecular structures.

Ionization Strategy: Rationale and Selection

The choice of ionization technique is the most critical parameter for successful mass spectrometric analysis. For a molecule like this compound, which possesses both acidic and polar functional groups, Electrospray Ionization (ESI) is the method of choice.

Expertise & Experience: While Electron Ionization (EI) is a powerful tool, it is a "hard" ionization technique that imparts significant energy, leading to extensive and often uninterpretable fragmentation of complex molecules directly in the ion source.[3] In contrast, ESI is a "soft" ionization technique that gently transfers molecules from solution into the gas phase as intact ions. This allows for the clear observation of the pseudomolecular ion, which can then be isolated and subjected to controlled fragmentation in a subsequent step (tandem mass spectrometry, or MS/MS).

Given the acidic nature of the carboxylic acid group (predicted pKa ≈ 2.51), negative ion mode ESI is strongly preferred.[4] In this mode, the molecule readily loses a proton to form a stable deprotonated species, [M-H]⁻. This process is highly efficient and results in a strong signal for the ion of interest, providing the ideal starting point for fragmentation analysis.[5]

Deciphering the Fragmentation Cascade: An MS/MS Deep Dive

The core of structural elucidation lies in tandem mass spectrometry (MS/MS), where the deprotonated molecule is isolated and fragmented via Collision-Induced Dissociation (CID). The resulting product ions reveal the molecule's structural vulnerabilities and provide a definitive fingerprint.

Primary Ion Generation (MS1)

In a full-scan ESI-MS experiment in negative mode, this compound (Monoisotopic Mass: 207.028 Da) is expected to be detected almost exclusively as its deprotonated ion.[6]

-

Precursor Ion: [M-H]⁻

-

Calculated m/z: 206.0207

Key Fragmentation Pathways (MS2)

Upon isolation and CID of the m/z 206.02 precursor ion, a predictable and logical fragmentation cascade occurs, dominated by the lability of the carboxylic acid and nitro groups. Studies on similar nitroaromatic and benzoic acid compounds confirm that decarboxylation and losses related to the nitro group are the most frequent fragmentation reactions.[7]

Pathway A: Decarboxylation (The Dominant Fragmentation)

The most facile fragmentation for gas-phase carboxylate anions is the neutral loss of carbon dioxide (CO₂; 44.01 Da). This is a charge-remote fragmentation that results in a highly stable carbanion.

-

Reaction: [C₈H₄N₃O₄]⁻ → [C₇H₄N₃O₂]⁻ + CO₂

-

Product Ion m/z: 162.03

-

Significance: This fragment is often the base peak in the MS/MS spectrum and is a definitive marker for a carboxylic acid moiety.[7][8]

Pathway B: Nitro Group Fragmentation

The nitro group can be eliminated through several pathways, typically as a neutral nitric oxide molecule (NO; 30.00 Da) or a nitrogen dioxide molecule (NO₂; 46.01 Da).

-

Reaction 1 (Loss of NO): [C₈H₄N₃O₄]⁻ → [C₈H₄N₂O₃]⁻ + NO

-

Product Ion m/z: 176.02

-

-

Reaction 2 (Loss of NO₂): [C₈H₄N₃O₄]⁻ → [C₈H₄N₂O₂]⁻ + NO₂

-

Product Ion m/z: 160.03

-

Pathway C: Sequential Fragmentation

The primary fragment ions can undergo further dissociation, providing deeper structural insight. The most informative sequential fragmentation begins with the decarboxylated ion at m/z 162.03.

-

Reaction (Decarboxylation followed by NO₂ loss): [C₇H₄N₃O₂]⁻ → [C₇H₄N₂]⁻ + NO₂

-

Product Ion m/z: 116.04

-

This sequential loss confirms the presence of both the carboxylic acid and the nitro group on the indazole scaffold.

Summary of Expected Fragmentation Data

The following table summarizes the key ions expected in the MS/MS spectrum of this compound.

| Ion Description | Proposed Formula | Calculated m/z | Neutral Loss |

| Precursor Ion | [C₈H₄N₃O₄]⁻ | 206.0207 | - |

| Product Ion A | [C₇H₄N₃O₂]⁻ | 162.0312 | CO₂ (43.9895 Da) |

| Product Ion B1 | [C₈H₄N₂O₃]⁻ | 176.0255 | NO (29.9952 Da) |

| Product Ion B2 | [C₈H₄N₂O₂]⁻ | 160.0298 | NO₂ (45.9909 Da) |

| Product Ion C | [C₇H₄N₂]⁻ | 116.0396 | CO₂ + NO₂ |

Visualization of Key Processes

Visual diagrams are essential for conceptualizing the relationships between molecular structure, fragmentation, and experimental design.

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways of deprotonated this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for MS/MS analysis.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust procedure for acquiring high-quality MS/MS data on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument. The trustworthiness of this method is grounded in its self-validating nature: the accurate mass capabilities of the TOF analyzer allow for the confident determination of the elemental composition of every fragment ion, confirming the proposed fragmentation pathways.

Step-by-Step Methodology

-

Standard Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 acetonitrile:water mixture. To enhance deprotonation, add 0.1% ammonium hydroxide.

-

-

Instrumentation and ESI Source Parameters:

-

Instrument: A Q-TOF mass spectrometer equipped with an ESI source.

-

Ionization Mode: Negative.

-

Capillary Voltage: -3.0 kV.

-

Nebulizer Gas (N₂): 1.5 Bar.

-

Drying Gas (N₂): 8.0 L/min at 200 °C.

-

Scientist's Note: These parameters are a starting point. Optimization is crucial to maximize the signal of the precursor ion while minimizing in-source fragmentation.

-

-

Data Acquisition:

-

MS1 Full Scan:

-

Mass Range: m/z 50 - 300.

-

Objective: Confirm the presence and isolation purity of the [M-H]⁻ ion at m/z 206.02.

-

-

MS2 Product Ion Scan:

-

Precursor Ion: Select m/z 206.02 for fragmentation.

-

Collision Gas: Argon.

-

Collision Energy: Apply a ramped collision energy from 10 to 40 eV. This is a critical step that ensures all fragments—both those formed at low and high energy—are captured in a single spectrum.

-

Acquisition Rate: 2 spectra/second.

-

-

-

Data Processing and Validation:

-

Process the acquired data using the instrument's software.

-

For each major peak in the MS/MS spectrum, perform an elemental composition calculation based on its accurate mass.

-

Validate the proposed fragmentation pathways by confirming that the mass error between the measured m/z and the calculated m/z for each proposed fragment formula is less than 5 ppm.

-

Conclusion

The mass spectrometric fragmentation of this compound is a logical and predictable process governed by its distinct functional groups. Under negative mode ESI-MS/MS conditions, the molecule primarily undergoes a facile decarboxylation, followed by fragmentation of the nitro group from the indazole core. By employing the high-resolution mass spectrometry protocol detailed in this guide, researchers can confidently identify this molecule and characterize its structure with a high degree of certainty. This foundational knowledge is instrumental for advancing research and development in fields where this important chemical entity is utilized.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 5-nitro-1H-indazole-3-carboxylate | 78155-75-6 | Benchchem [benchchem.com]

- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 4. 5-Nitroindazole-3-carboxylic acid | 78155-76-7 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. PubChemLite - this compound (C8H5N3O4) [pubchemlite.lcsb.uni.lu]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physicochemical Characterization of 5-nitro-1H-indazole-3-carboxylic acid

A Senior Application Scientist's Field Guide to pKa and Solubility Analysis

This guide provides an in-depth examination of the critical physicochemical properties—pKa and solubility—of 5-nitro-1H-indazole-3-carboxylic acid (CAS No: 78155-76-7). As a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries, a thorough understanding of these parameters is paramount for successful drug development and formulation.[1][2] This document moves beyond mere data reporting to elucidate the causality behind the experimental methodologies, ensuring a robust and reproducible approach for researchers, scientists, and drug development professionals.

Compound Overview: Significance and Structure

This compound is an aromatic heterocyclic compound featuring an indazole core, a carboxylic acid group at position 3, and a nitro group at position 5.[1] This specific arrangement of functional groups dictates its chemical reactivity and physical properties, making it a valuable building block for developing novel anti-inflammatory and antimicrobial agents.[1][2] The indazole scaffold itself is considered a "privileged" structure in medicinal chemistry, known to interact with a wide range of biological targets.[3][4] A precise understanding of its ionization (pKa) and dissolution behavior (solubility) is fundamental to optimizing its synthetic utility and predicting its pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₄ | [1][5] |

| Molecular Weight | 207.14 g/mol | [2][5] |

| Appearance | Colorless to yellow solid | [1] |

| Storage | 2-8°C, sealed in dry conditions | [2][6] |

Ionization Constant (pKa) Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[7] It is a critical parameter in drug discovery as it governs a molecule's charge state at a given pH, which in turn profoundly influences its solubility, absorption, distribution, and receptor-binding interactions.[7][8] For this compound, the primary acidic proton is on the carboxylic acid group.

A predicted pKa value for this compound has been reported, which provides a useful starting point for experimental design.

| Parameter | Predicted Value | Source |

| pKa | 2.51 ± 0.30 | [5] |

Potentiometric titration stands as a high-precision, gold-standard technique for pKa determination due to its accuracy and reliability.[9] The method involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[8][10] The inflection point of the resulting sigmoid titration curve corresponds to the pH at which the acidic and basic forms of the analyte are in equal concentration, which is, by definition, the pKa.[10][11]

The following protocol is a self-validating system designed for accuracy and reproducibility.

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12] This step is critical for ensuring the accuracy of all subsequent pH measurements.

-

Analyte Solution Preparation: Prepare a ~1 mM solution of this compound.[8][12] A concentration of at least 10⁻⁴ M is required to detect a significant change in the titration curve.[9] To maintain a constant ionic environment, which prevents shifts in activity coefficients, use a 0.15 M potassium chloride (KCl) solution as the solvent.[12]

-

Titrant Preparation: Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH).[12] Carbonate contamination must be avoided as it can buffer the solution and obscure the true endpoint.

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a reaction vessel equipped with a magnetic stirrer.[8]

-

Purge the solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, preventing the formation of carbonic acid which would interfere with the titration of the analyte.[12]

-

Immerse the calibrated pH electrode into the solution.

-

-

Initial pH Adjustment: Add 0.1 M hydrochloric acid (HCl) to the analyte solution to lower the initial pH to ~1.8-2.0.[8] This ensures the titration begins with the carboxylic acid group fully protonated.

-

Titration Execution: Add the 0.1 M NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8] Continue the titration until the pH reaches ~12-12.5.

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a sigmoid titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve. The peak of the first derivative plot, or the zero crossing of the second derivative plot, accurately identifies the equivalence point.[11]

-

The pKa is the pH at the half-equivalence point (the exact midpoint of the steep part of the sigmoid curve).[10]

-

-

Validation: Perform a minimum of three independent titrations to ensure reliability and calculate the average pKa and standard deviation.[12]

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Determination

Solubility is the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. In drug development, poor aqueous solubility is a major obstacle, leading to low bioavailability, unreliable in vitro assay results, and formulation challenges.[13][14] Determining solubility is therefore an essential step in early-stage drug discovery.[15]

Published data indicates that this compound exhibits varied solubility across different solvents.

| Solvent | Solubility Profile | Source |

| Water | Practically Insoluble | [15] |

| Methanol | Soluble | [15] |

| N,N-Dimethylformamide (DMF) | Very Soluble | [15] |

| Glacial Acetic Acid | Sparingly Soluble | [15] |

| Chloroform | Very Slightly Soluble | [15] |

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[16] It is a robust and widely accepted technique that measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[16][17] This method provides a true measure of a compound's intrinsic solubility under specific conditions.

The following protocol ensures the system reaches true equilibrium for an accurate solubility measurement.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume or weight of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol).[16][17] The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium with a saturated solution has been achieved.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C).[17] Agitate the samples for a sufficient duration to ensure equilibrium is reached. A typical incubation time is 18-24 hours, though for some compounds, longer periods (up to 72 hours) may be necessary.[14][17]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly to let larger particles settle. Separate the undissolved solid from the saturated solution. This is typically achieved by:

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant (the saturated solution).

-

Prepare a series of dilutions of this supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.[14][17] This requires the prior creation of a standard calibration curve using solutions of the compound at known concentrations.

-

-

Data Reporting: Express the solubility in standard units, such as mg/mL, µg/mL, or molarity (M). Perform the experiment in triplicate to ensure the results are reproducible.